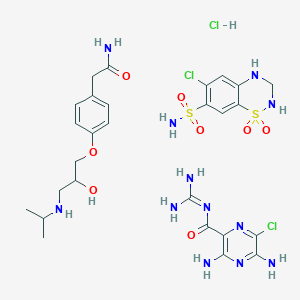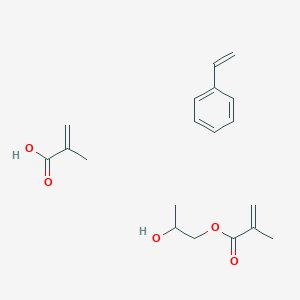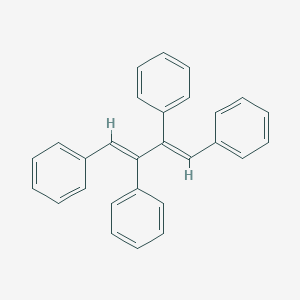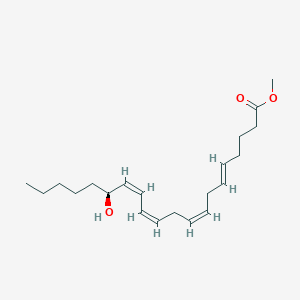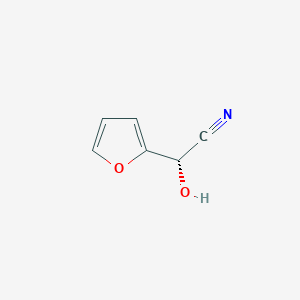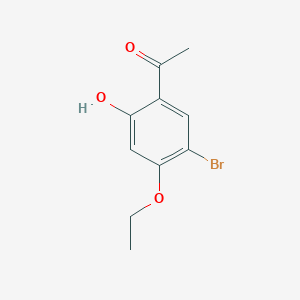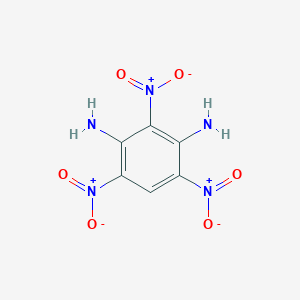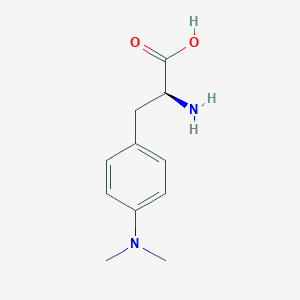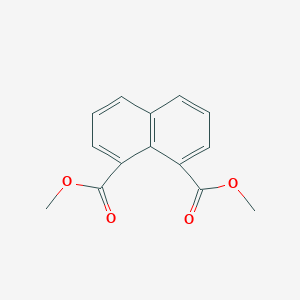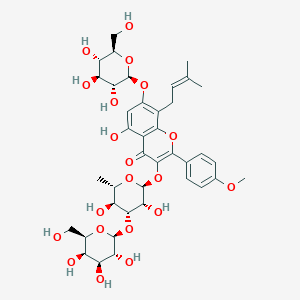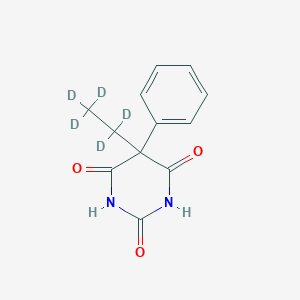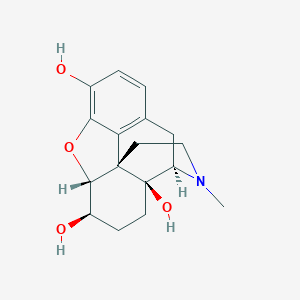
6beta-Oxymorphol
Descripción general
Descripción
6.beta.-Oxymorphol es un compuesto opioide semisintético derivado de la oxymorfona. Es un metabolito de la oxymorfona y se conoce por sus potentes propiedades analgésicas. El compuesto consiste en una mezcla de 4,5α-Epoxy-17-metilmorfinan-3,6β,14-triol y 4,5α-Epoxy-17-metilmorfinan-3,6α,14-triol (hidromorfinol) . Es producido por el cuerpo humano como un metabolito activo de la oxymorfona y también puede sintetizarse industrialmente .
Aplicaciones Científicas De Investigación
6.beta.-Oxymorphol tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
6.beta.-Oxymorphol ejerce sus efectos interactuando predominantemente con el receptor opioide mu. Estos sitios de unión mu se distribuyen en el cerebro humano, incluida la amígdala posterior, el hipotálamo, el tálamo, el núcleo caudado, el putamen y ciertas áreas corticales . La interacción con estos receptores conduce a los efectos analgésicos del compuesto.
Métodos De Preparación
La preparación de 6.beta.-Oxymorphol implica la reducción estereoselectiva de una 6-ceto morfinana a una 6-hidroxi morfinana. Este proceso generalmente incluye los siguientes pasos :
Reducción de 6-ceto morfinana: La 6-ceto morfinana se reduce utilizando un agente reductor en una solución alcalina de ácido formamidina sulfínico. Esta reacción se lleva a cabo en un gran volumen de la solución alcalina para garantizar la conversión del grupo 6-ceto al grupo 6-hidroxi.
Aislamiento de 6.beta.-Oxymorphol: La mezcla de reacción se procesa luego para aislar el compuesto 6.beta.-Oxymorphol deseado. Esto implica separar el producto del material de partida no convertido y otros subproductos.
Los métodos de producción industrial se centran en optimizar el rendimiento, la pureza y la escalabilidad. El proceso implica la hidrogenación de una solución acuosa de 14-hidroxymorfinona en presencia de un catalizador de hidrogenación y gas hidrógeno a temperaturas superiores a 40 °C .
Análisis De Reacciones Químicas
6.beta.-Oxymorphol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar oxymorfona.
Reducción: Puede reducirse para formar otros derivados de morfinana.
Sustitución: Los grupos hidroxilo en el compuesto pueden sufrir reacciones de sustitución con varios reactivos.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen ácido formamidina sulfínico para la reducción y catalizadores de hidrogenación para la síntesis industrial . Los principales productos formados a partir de estas reacciones incluyen oxymorfona y otros derivados de morfinana .
Comparación Con Compuestos Similares
6.beta.-Oxymorphol es similar a otros derivados de morfinana como:
Oxymorfona: El compuesto padre del que se deriva 6.beta.-Oxymorphol.
Hidromorfinol: Otro derivado de morfinana con propiedades analgésicas similares.
Noroxymorfona: Un metabolito de la oxymorfona con propiedades farmacológicas distintas.
La singularidad de 6.beta.-Oxymorphol radica en su estereoquímica específica y sus potentes efectos analgésicos, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABLHGPVOULICI-LQPBRMSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317903 | |
| Record name | beta-Oxymorphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54934-75-7 | |
| Record name | β-Oxymorphol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54934-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6beta-Oxymorphol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Oxymorphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-OXYMORPHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P6D5Q6YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6beta-Oxymorphol in the metabolism of oxymorphone across different species?
A1: this compound is a key metabolite generated through the 6-keto reduction of oxymorphone. This study [] demonstrates that this compound was found in the urine of all species tested (human, rat, dog, guinea pig, and rabbit), indicating its consistent presence as a metabolic product. The study highlights a species-specific variation in the ratio of this compound to its isomer, 6alpha-oxymorphol, suggesting differences in the stereoselectivity of the 6-keto reduction pathway across species. This insight is crucial for understanding how oxymorphone is processed and eliminated by different organisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
